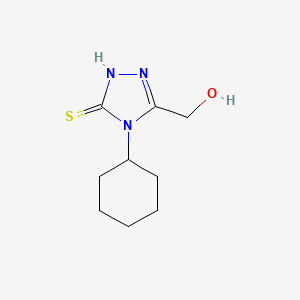

(4-环己基-5-巯基-4H-1,2,4-三唑-3-基)甲醇

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“(4-cyclohexyl-5-mercapto-4H-1,2,4-triazol-3-yl)methanol” is an organic compound . It has gained attention in scientific research for its potential applications in various fields.

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, heterocyclic Schiff base ligands were synthesized by the condensation of 4-(4-amino-5-mercapto-4H-1,2,4-triazol-3-yl)phenol with salicylaldehyde derivatives in a 1:1 molar ratio .Molecular Structure Analysis

The molecular structure of similar compounds has been elucidated with the help of various spectral and physicochemical techniques . Spectroscopic data confirm the tridentate nature of ligands which coordinate to the metal via deprotonated oxygen, azomethine nitrogen, and thiol sulfur .Chemical Reactions Analysis

A novel coupling reaction of 4-amino-5-mercapto-3-substituted-1,2,4-triazoles to generate symmetrically substituted hydrazines was unexpectedly observed .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been characterized using various techniques . For instance, FT-IR and NMR spectroscopy have been used to identify functional groups and elucidate the structure .科学研究应用

Antifungal Activities

The 1,2,4-triazole ring system is renowned for its antifungal properties. Researchers have synthesized derivatives of this compound and screened them for antifungal activity. The minimal inhibitory concentration (MIC) of these derivatives demonstrated promising results against both Gram-positive and Gram-negative fungi. These findings highlight the potential of “(4-cyclohexyl-5-mercapto-4H-1,2,4-triazol-3-yl)methanol” as an antifungal agent .

Anticancer and Anti-Inflammatory Properties

While exploring the therapeutic applications of 1,2,4-triazoles, scientists have identified compounds incorporating this ring structure with anticancer and anti-inflammatory activities. The 1,2,4-triazole derivatives exhibit potential as agents for managing cancer and inflammatory conditions .

Antioxidant Effects

Mercapto- and thione-substituted 1,2,4-triazole derivatives have been investigated as antioxidant agents. Their ability to scavenge free radicals and protect cells from oxidative damage makes them valuable candidates for further study .

Anti-HIV Agents

Certain heterocycles containing the 1,2,4-triazole moiety have shown promise as potent anti-HIV agents. These compounds could contribute to the development of effective therapies against HIV infection .

Other Therapeutic Applications

Various drugs incorporate the 1,2,4-triazole ring system. For instance:

Synthesis and Derivatives

Researchers have synthesized novel derivatives of “(4-cyclohexyl-5-mercapto-4H-1,2,4-triazol-3-yl)methanol” using dl-malic acid under microwave irradiation. These derivatives exhibit diverse biological activities, making them intriguing subjects for further investigation .

作用机制

Pharmacokinetics, including absorption, distribution, metabolism, and excretion (ADME), can also vary greatly depending on the specific properties of the compound, such as its solubility, stability, and molecular size. These factors can influence how well the compound is absorbed into the body, how it is distributed to different tissues, how it is metabolized by the body, and how quickly it is excreted .

The action of the compound can be influenced by various environmental factors, such as pH, temperature, and the presence of other substances. These factors can affect the stability of the compound, its ability to reach its target, and its overall efficacy .

未来方向

The future directions of research on this compound could involve further exploration of its potential applications in various fields, including its antiproliferative and antioxidant activities . Additionally, more studies could be conducted to further understand its mechanism of action and to optimize its synthesis process .

属性

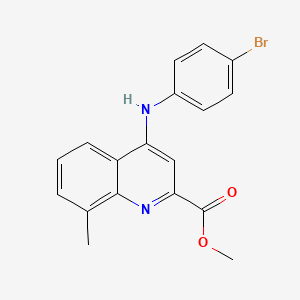

IUPAC Name |

4-cyclohexyl-3-(hydroxymethyl)-1H-1,2,4-triazole-5-thione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N3OS/c13-6-8-10-11-9(14)12(8)7-4-2-1-3-5-7/h7,13H,1-6H2,(H,11,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDYBVRGNLVCCGH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)N2C(=NNC2=S)CO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-cyclohexyl-5-mercapto-4H-1,2,4-triazol-3-yl)methanol | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[1-(Prop-2-yn-1-yl)piperidine-4-carbonyl]-1-thia-4-azaspiro[5.5]undecane](/img/structure/B2574592.png)

![2-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-7-carboxylic acid hydrochloride](/img/structure/B2574595.png)

![N-[[2-(1-Benzofuran-2-yl)-1,3-thiazol-4-yl]methyl]-2-chloroacetamide](/img/structure/B2574597.png)

![(E)-4-(Dimethylamino)-N-(6-oxabicyclo[3.2.1]oct-3-en-1-ylmethyl)but-2-enamide](/img/structure/B2574598.png)

![N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-3-fluorobenzamide](/img/structure/B2574601.png)

![2-cyano-N-{4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl}acetamide](/img/structure/B2574604.png)

![5-(3-Chlorophenyl)-2-[(3,4-dichlorobenzyl)sulfanyl]pyrimidine](/img/structure/B2574605.png)

![2-[3-(3-Fluorophenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]acetonitrile](/img/structure/B2574606.png)

![1-[(Furan-2-yl)methyl]-3-[1-(hydroxymethyl)cyclopentyl]urea](/img/structure/B2574607.png)